molecular formula C6H4Cl2N2OS B016833 4,6-Dichloro-2-(methylthio)pyrimidine-5-carbaldehyde CAS No. 33097-11-9

4,6-Dichloro-2-(methylthio)pyrimidine-5-carbaldehyde

Cat. No. B016833
CAS RN: 33097-11-9
M. Wt: 223.08 g/mol
InChI Key: MRHGOAKYYORQGQ-UHFFFAOYSA-N
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Patent
US08207176B2

Procedure details

To the solution of phosphorus oxychloride (65 mL, 0.70 mol) in trichloroethylene (46.5 mL) was added DMF (25 mL, 0.32 mol) slowly to keep the temperature between 5° C. to 10° C. The solution was then warmed up to room temperature before 6-hydroxy-2-(methylthio)-4(1H)-pyrimidinone (25 g, 0.16 mol) was added in portions. The resultant reaction mixture was heated at 80° C. overnight followed by concentration under vacuum. The resulting slurry like residue was poured into ice, stirred for 2 hours then filtered to afford the crude product. The crude product was further purified by recrystalization with hexane to afford 4,6-dichloro-2-(methylthio)-5-pyrimidinecarbaldehyde (21.3 g, 61%). 1H-NMR (CDCl3) δ 2.66 (s, 3H), 10.4 (s, 1H).
Quantity
65 mL
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
reactant
Reaction Step One
Quantity
46.5 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
P(Cl)(Cl)([Cl:3])=O.CN([CH:9]=[O:10])C.O[C:12]1[NH:17][C:16]([S:18][CH3:19])=[N:15]C(=O)C=1.Cl[CH:22]=[C:23]([Cl:25])Cl>>[Cl:25][C:23]1[C:22]([CH:9]=[O:10])=[C:12]([Cl:3])[N:17]=[C:16]([S:18][CH3:19])[N:15]=1

Inputs

Step One
Name
Quantity
65 mL
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl
Name
Quantity
25 mL
Type
reactant
Smiles
CN(C)C=O
Name
Quantity
46.5 mL
Type
reactant
Smiles
ClC=C(Cl)Cl
Step Two
Name
Quantity
25 g
Type
reactant
Smiles
OC1=CC(N=C(N1)SC)=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
stirred for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
between 5° C. to 10° C
ADDITION
Type
ADDITION
Details
was added in portions
CUSTOM
Type
CUSTOM
Details
The resultant reaction mixture
CONCENTRATION
Type
CONCENTRATION
Details
followed by concentration under vacuum
ADDITION
Type
ADDITION
Details
The resulting slurry like residue was poured into ice
FILTRATION
Type
FILTRATION
Details
then filtered
CUSTOM
Type
CUSTOM
Details
to afford the crude product
CUSTOM
Type
CUSTOM
Details
The crude product was further purified by recrystalization with hexane

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
ClC1=NC(=NC(=C1C=O)Cl)SC
Measurements
Type Value Analysis
AMOUNT: MASS 21.3 g
YIELD: PERCENTYIELD 61%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.